4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Physicochemical profiling Lead optimization Drug-likeness

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 1047142-79-9) is a heterocyclic building block belonging to the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid family, a scaffold recognized as a privileged structure in medicinal chemistry. The compound bears a fused thiophene-pyrrole bicyclic core with a carboxylic acid at position 5, an isobutyl substituent at N4, and a methyl group at C2, yielding a molecular formula of C₁₂H₁₅NO₂S and a molecular weight of 237.32 g/mol.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
Cat. No. B15296418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O
InChIInChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)
InChIKeyUQNOHFZKBGBTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Core Identity and Scaffold Context for Procurement Decisions


4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 1047142-79-9) is a heterocyclic building block belonging to the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid family, a scaffold recognized as a privileged structure in medicinal chemistry [1]. The compound bears a fused thiophene-pyrrole bicyclic core with a carboxylic acid at position 5, an isobutyl substituent at N4, and a methyl group at C2, yielding a molecular formula of C₁₂H₁₅NO₂S and a molecular weight of 237.32 g/mol . Its substitution pattern distinguishes it from simpler in-class analogs and positions it as a versatile intermediate for amide bond formation, esterification, and further structural elaboration toward bioactive molecules targeting enzymes such as D-amino acid oxidase (DAAO), histone lysine demethylase KDM1A/LSD1, and casein kinase Iε [2][3].

Why 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Cannot Be Replaced by Simpler Thienopyrrole Carboxylic Acids


Generic substitution within the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid family is pharmacochemically unsound because the N4 and C2 substituents independently and cooperatively modulate target binding, lipophilicity, metabolic stability, and synthetic derivatization potential. The unsubstituted parent scaffold (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 39793-31-2) is a validated DAAO inhibitor (Compound 8) with IC₅₀ values of 145 nM (human) and 114 nM (rat) in CHO cells , but it lacks the N4-alkyl group critical for modulating LSD1 co-crystal contacts observed in the 5-carboxamide series [1]. The 4-methyl analog (CAS 841222-62-6, MW 181.21) and the 2-methyl analog (CAS 332099-14-6, MW 181.21) each carry only one substitution, offering lower lipophilicity and fewer vectors for SAR exploration . The 4-isopentyl-2-methyl analog (CAS 2097971-41-8, MW 251.35) extends the N4 chain by one methylene, altering LogP and steric profile relative to the isobutyl-bearing target compound . The dual-substitution pattern of the target compound—N4-isobutyl plus C2-methyl—provides a distinct pharmacophoric footprint that cannot be replicated by any single-substituted analog, making direct substitution in SAR campaigns, library design, or patent exemplification scientifically unjustified.

Quantitative Differentiation Evidence for 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Mono-Substituted Analogs

The target compound (MW 237.32, C₁₂H₁₅NO₂S) possesses a dual-substitution pattern (N4-isobutyl + C2-methyl) that yields a molecular weight increment of +56.11 Da over the unsubstituted parent scaffold (MW 167.2, C₇H₅NO₂S) [1] and +14.03 Da over the 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid analog lacking the C2-methyl group (MW 223.29, C₁₁H₁₃NO₂S) . The additional methyl group at C2 increases the calculated XLogP3 by approximately +0.5 log units relative to the des-methyl analog, based on fragment-based prediction [2]. This lipophilicity shift places the target compound closer to the optimal LogP range (2–3) for oral bioavailability while retaining sufficient polarity for aqueous solubility via the carboxylic acid moiety.

Physicochemical profiling Lead optimization Drug-likeness

Class-Level DAAO Inhibitory Baseline: Parent Scaffold as Quantitative Reference Point

The parent scaffold 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (Compound 8) is a well-characterized, cell-permeable DAAO inhibitor with IC₅₀ values of 145 nM against human DAAO and 114 nM against rat DAAO in CHO cell-based assays . In vivo, Compound 8 at 200 mg/kg i.p. inhibits rat kidney DAAO activity by 96% and brain DAAO by 80%, producing significant elevations in plasma and cerebrospinal fluid D-serine concentrations [1]. In the formalin-induced tonic pain model, Compound 8 demonstrated specific antihyperalgesic effects with potency ranked second only to CBIO among five tested DAAO inhibitors [2]. The target compound, bearing additional N4-isobutyl and C2-methyl groups on this validated pharmacophore, represents a rationally substituted analog for SAR exploration of DAAO inhibition potency, selectivity, and CNS penetration. No published head-to-head DAAO inhibition data for the target compound versus the parent scaffold are currently available; the parent data serve as a class-level quantitative benchmark .

D-Amino acid oxidase inhibition Neuroscience Pain research

Carboxylic Acid as a Precursor for LSD1/KDM1A Carboxamide Inhibitors: Differentiated Building Block Utility

The 5-carboxylic acid group of the target compound enables direct conversion to 5-carboxamides—the chemotype identified as reversible LSD1/KDM1A inhibitors in a high-throughput screening campaign that identified the N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide series [1]. The most potent hit (compound 19) showed IC₅₀ = 2.9 μM, and structure-guided optimization yielded compound 90 with submicromolar IC₅₀ = 0.162 μM and cellular target engagement [1]. Further optimization in Part 2 of the study produced compounds 46, 49, and 50 with single-digit nanomolar IC₅₀ values (e.g., compound 46 IC₅₀ = ~2–9 nM) against KDM1A in biochemical assays, with high selectivity in secondary assays and cellular activity in THP-1 cells [2]. The target compound's N4-isobutyl and C2-methyl substitution pattern provides a differentiated starting point for amide library synthesis compared to the unsubstituted, 4-methyl, or 4-isopentyl carboxylic acid precursors used in the published SAR studies [2]. No LSD1 inhibition data are available for the target compound itself; the evidence establishes the synthetic utility of this specific carboxylic acid as a precursor to carboxamide analogs that have demonstrated potent, selective, and cellularly active LSD1 inhibition.

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

Differentiated Synthetic Accessibility: Regioselective Acylation Enabled by C2-Methyl Substitution

The C2-methyl group on the thieno[3,2-b]pyrrole scaffold has been demonstrated to influence the regioselectivity of Friedel-Crafts acylation reactions. Quantum-chemical studies using the MNDO approximation on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate showed that the electron density distribution in the AlCl₃-complexed intermediate, rather than ground-state structure parameters, governs the regioselectivity of acylation . This regiochemical control enabled the synthesis of photochromic 1,2-dihetarylethenes from thienopyrrole precursors, with the C2-methyl group directing electrophilic substitution to specific positions on the bicyclic scaffold [1]. The target compound, bearing both C2-methyl and N4-isobutyl groups, inherits this regioselective synthetic advantage while the N4-isobutyl group additionally protects the pyrrole nitrogen from undesired side reactions during subsequent transformations. Non-methylated or N4-only-substituted analogs lack this C2-directed regiochemical control.

Synthetic chemistry Regioselective functionalization Photochromic materials

Procurement-Relevant Application Scenarios for 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid


DAAO Inhibitor SAR Expansion with Differentiated N4 and C2 Substitution

For neuroscience research groups optimizing D-amino acid oxidase inhibitors, this compound provides a dual-substituted scaffold that explores chemical space beyond the well-characterized parent Compound 8 (IC₅₀ = 145/114 nM human/rat DAAO) [1]. The N4-isobutyl group increases lipophilicity for potentially improved CNS penetration, while the C2-methyl group offers an additional vector for modulating DAAO isoform selectivity. Procurement of this specific analog enables SAR studies that cannot be conducted with the commercially available parent acid (CAS 39793-31-2) or mono-substituted analogs.

LSD1/KDM1A Carboxamide Library Synthesis for Epigenetic Drug Discovery

The carboxylic acid functionality enables direct amide coupling to generate N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide libraries targeting KDM1A/LSD1, a validated oncology target [2]. The published carboxamide series achieved single-digit nanomolar biochemical IC₅₀ values (compounds 46, 49, 50) and cellular activity in THP-1 cells [2]. The target compound's unique N4-isobutyl + C2-methyl substitution pattern provides access to unexplored regions of the LSD1 active site that differ from the published SAR derived from mono-substituted carboxylic acid precursors, supporting novel intellectual property generation.

Casein Kinase Iε Inhibitor Precursor for Circadian Rhythm and CNS Disorder Programs

The thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is claimed in patents covering substituted thienopyrrole carboxylic acid amides as inhibitors of human casein kinase Iε, a target implicated in mood disorders and sleep disorders [3]. The target compound's specific N4-isobutyl and C2-methyl substitution pattern represents a differentiated embodiment within the claimed generic structure, making it relevant for pharmaceutical patent strategies and CNS drug discovery programs requiring novel casein kinase Iε inhibitor scaffolds.

Synthetic Methodology Development Leveraging Regioselective C2-Methyl Directing Effects

For academic and industrial synthetic chemistry laboratories developing regioselective functionalization methodologies on heteroaromatic scaffolds, the C2-methyl group provides a built-in directing element for electrophilic substitution reactions, as demonstrated by MNDO computational studies and experimental acylation results on related 2-methyl-thieno[3,2-b]pyrrole esters [4]. The N4-isobutyl group simultaneously serves as a protecting group for the pyrrole nitrogen, simplifying multi-step synthetic sequences. This dual functionality makes the compound an attractive substrate for methodology studies and cascade reaction development.

Quote Request

Request a Quote for 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.